

Application Notes and Protocols for IDF-11774 in In-Vivo Mouse Models

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Compound of Interest

Compound Name: IDF-11774

Cat. No.: B2462441

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These application notes provide a comprehensive overview of the use of **IDF-11774**, a potent inhibitor of Hypoxia-Inducible Factor-1 α (HIF-1 α), in pre-clinical in-vivo mouse models. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **IDF-11774** in various cancer models.

Introduction

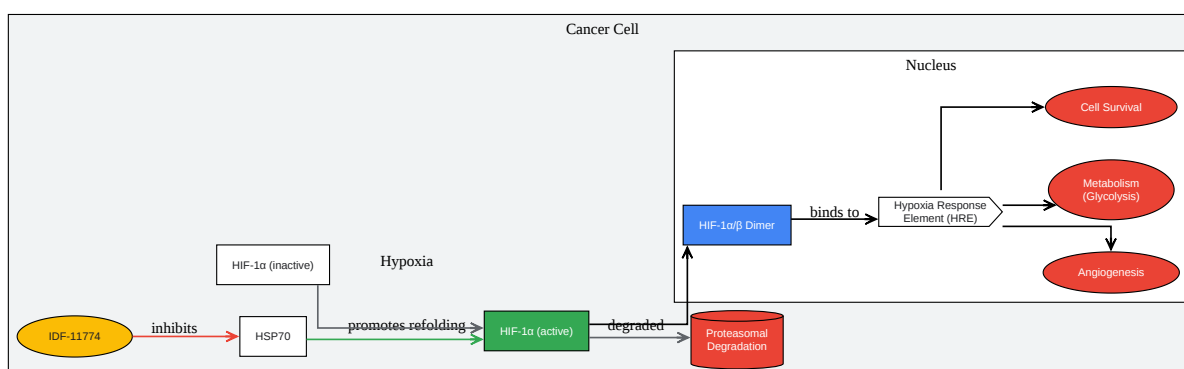
IDF-11774 is an orally bioavailable small molecule that demonstrates significant anti-cancer efficacy by targeting tumor metabolism and angiogenesis.[1] It functions by suppressing the accumulation of HIF-1 α , a key transcription factor that is often overexpressed in malignant cancers and plays a crucial role in tumor adaptation to hypoxic environments.[1][2][3] **IDF-11774** has been shown to inhibit the chaperone activity of HSP70, leading to the suppression of HIF-1 α refolding and subsequent degradation.[1][3] This mode of action results in the downregulation of HIF-1 target genes, leading to reduced glucose uptake, inhibition of glycolysis, and suppression of angiogenesis.[1][4]

Mechanism of Action

Under hypoxic conditions, HIF-1 α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1 β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism. **IDF-11774** disrupts this process by inhibiting the accumulation of HIF-1 α . [1][2] This leads to a cascade of downstream effects, including:

- Inhibition of Angiogenesis: **IDF-11774** has been shown to suppress in vitro tube formation and in vivo vascularization.[1]
- Modulation of Cancer Metabolism: The compound reduces glucose uptake and inhibits both glycolysis and mitochondrial respiration in cancer cells.[1][4]
- Induction of Cell Cycle Arrest and Apoptosis: In gastric cancer models, **IDF-11774** has been observed to induce cell cycle arrest and promote apoptosis through the activation of MAPK signaling pathways.[3]
- Inhibition of mTOR Signaling: By increasing the AMP/ATP ratio, **IDF-11774** can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[1]

Signaling Pathway of IDF-11774



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Caption: Mechanism of action of **IDF-11774** in inhibiting the HIF-1 α signaling pathway.

In-Vivo Mouse Model Data

IDF-11774 has demonstrated significant anti-tumor efficacy in various xenograft mouse models. The following table summarizes the reported dosages and administration routes.

Cancer Model	Mouse Strain	Administration Route	Dosage	Treatment Schedule	Outcome	Reference
Colorectal Carcinoma (HCT116)	Balb/c nude	Oral (p.o.)	10, 30, 60 mg/kg	Daily for 2 weeks	Dose-dependent tumor regression	[1][5]
Colorectal Carcinoma (HCT116)	Balb/c nude	Oral (p.o.)	50 mg/kg	-	Suppression of HIF-1 activity	[1][2]
Melanoma (B16F10)	Nude mice	Oral (p.o.)	60 mg/kg/day	For 2 weeks	Decreased tumor size	[6]
Various Cancers (with KRAS, PTEN, or VHL mutations)	-	Oral (p.o.)	-	-	Substantial anticancer efficacy	[1][2]
Ischemic Retinopathy (OIR model)	-	Intravitreal injection	18.4 ng	Single injection at P12	Reduced retinal neovascularization	[7]

Experimental Protocols

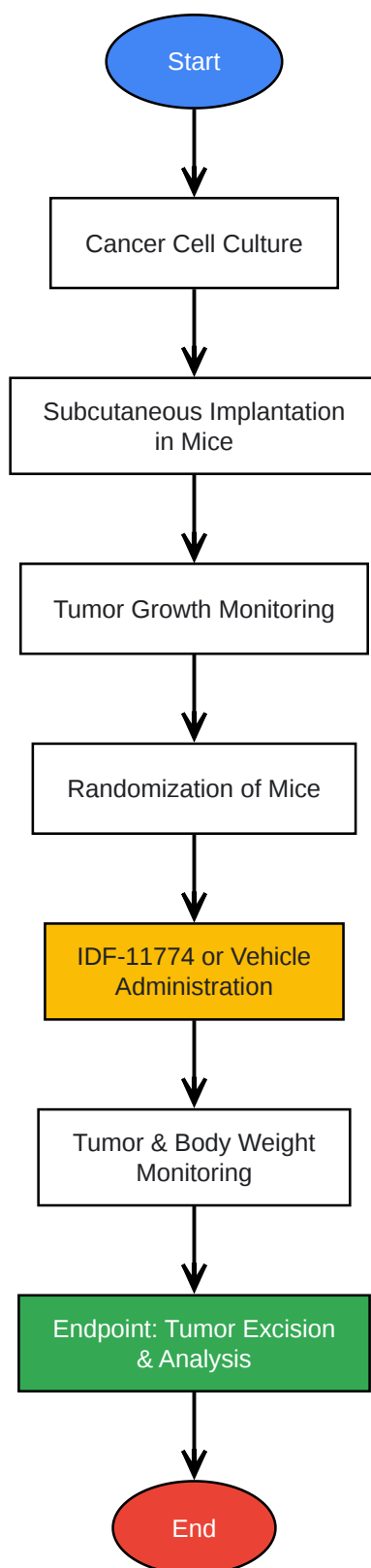
The following are generalized protocols for in-vivo mouse studies with **IDF-11774** based on published literature. Researchers should adapt these protocols to their specific experimental needs.

Xenograft Tumor Model Protocol

- Animal Model:
 - Use immunodeficient mice, such as Balb/c nude mice, 4-6 weeks of age.[8]
 - House animals in a pathogen-free environment with ad libitum access to food and water.
 - Allow mice to acclimate for at least one week before the start of the experiment.
- Cell Culture and Implantation:
 - Culture the desired cancer cell line (e.g., HCT116, B16F10) under standard conditions.
 - Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).
 - Subcutaneously inject the cell suspension (e.g., 1×10^7 cells) into the flank of each mouse.[2]
- Tumor Growth and Randomization:
 - Monitor tumor growth regularly by measuring tumor dimensions with calipers.
 - Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2) / 2$ or $(\text{length} \times \text{width} \times \text{height}) \times 0.5$.[8]
 - When tumors reach a predetermined size (e.g., 100 mm^3), randomize the mice into treatment and control groups.[2][8]
- **IDF-11774** Formulation and Administration:
 - Oral Administration (p.o.): A suggested formulation involves dissolving **IDF-11774** in a vehicle such as a mixture of DMSO, PEG300, Tween80, and ddH₂O.[2]

- Administer the appropriate dose of **IDF-11774** or vehicle control daily via oral gavage.
- Monitoring and Endpoint:
 - Measure tumor volumes and body weights regularly (e.g., every 2-3 days).
 - At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice.
 - Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, qPCR).

Experimental Workflow Diagram



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Caption: A generalized experimental workflow for in-vivo studies using **IDF-11774** in a xenograft mouse model.

Conclusion

IDF-11774 is a promising anti-cancer agent with a well-defined mechanism of action targeting the HIF-1 α pathway. The provided data and protocols offer a solid foundation for researchers to explore its therapeutic potential in various in-vivo cancer models. Careful consideration of the specific tumor model, dosage, and administration route is crucial for successful experimental outcomes.

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